2,2',6,6'-Tetrabromobiphenyl
Overview
Description
2,2’,6,6’-Tetrabromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which makes it valuable in various industrial applications. The molecular formula of 2,2’,6,6’-Tetrabromobiphenyl is C12H6Br4, and it has a molecular weight of approximately 469.79 g/mol .
Scientific Research Applications
2,2’,6,6’-Tetrabromobiphenyl has several scientific research applications:
Chemistry: Used in the study of halogenated aromatic compounds and their reactivity.
Biology: Investigated for its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Mechanism of Action
Target of Action
The primary target of 2,2’,6,6’-Tetrabromobiphenyl is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The compound’s interaction with the Aryl hydrocarbon receptor affects the regulation of cell-cycle . It is likely to play an important role in the development and maturation of many tissues .
Pharmacokinetics
Given its structure and properties, it is expected to have low water solubility , which may impact its bioavailability.
Action Environment
The action, efficacy, and stability of 2,2’,6,6’-Tetrabromobiphenyl can be influenced by environmental factors. It is known that the compound is a polybrominated biphenyl, a group of synthetic organic compounds used as flame retardants . The use of such compounds is banned or restricted in most areas due to their toxicity and persistence in the environment .
Biochemical Analysis
Biochemical Properties
2,2’,6,6’-Tetrabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, 2,2’,6,6’-Tetrabromobiphenyl activates the AhR, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). These interactions highlight the compound’s role in modulating the expression of detoxifying enzymes, which are crucial for the metabolism and elimination of toxic substances from the body .
Cellular Effects
The effects of 2,2’,6,6’-Tetrabromobiphenyl on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By activating the AhR pathway, 2,2’,6,6’-Tetrabromobiphenyl can alter gene expression profiles, leading to changes in cellular metabolism and function. Studies have demonstrated that exposure to this compound can result in increased production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular processes .
Molecular Mechanism
At the molecular level, 2,2’,6,6’-Tetrabromobiphenyl exerts its effects primarily through its interaction with the AhR Upon binding to the receptor, the compound induces a conformational change that allows the receptor to translocate to the nucleusThis mechanism underscores the compound’s role in regulating the expression of enzymes involved in detoxification and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,6,6’-Tetrabromobiphenyl have been observed to change over time. The stability and degradation of the compound can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to 2,2’,6,6’-Tetrabromobiphenyl can lead to sustained activation of the AhR pathway, resulting in chronic oxidative stress and inflammation. Additionally, the compound’s persistence in the environment and biological systems can lead to long-term bioaccumulation and potential adverse effects .
Dosage Effects in Animal Models
The effects of 2,2’,6,6’-Tetrabromobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild activation of detoxifying enzymes without causing significant toxicity. At higher doses, 2,2’,6,6’-Tetrabromobiphenyl can lead to severe toxic effects, including liver damage, endocrine disruption, and immunotoxicity. These dose-dependent effects highlight the importance of understanding the threshold levels at which the compound becomes harmful .
Metabolic Pathways
2,2’,6,6’-Tetrabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion. This metabolic process is crucial for reducing the compound’s toxicity and promoting its elimination from the body. Additionally, 2,2’,6,6’-Tetrabromobiphenyl can influence metabolic flux by altering the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
Within cells and tissues, 2,2’,6,6’-Tetrabromobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods. Transport proteins, such as ATP-binding cassette (ABC) transporters, play a role in the cellular efflux of 2,2’,6,6’-Tetrabromobiphenyl, helping to regulate its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 2,2’,6,6’-Tetrabromobiphenyl is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The presence of targeting signals, such as nuclear localization sequences, can direct 2,2’,6,6’-Tetrabromobiphenyl to the nucleus, where it interacts with the AhR to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,6,6’-Tetrabromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in a solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process results in the substitution of hydrogen atoms on the biphenyl rings with bromine atoms, yielding 2,2’,6,6’-Tetrabromobiphenyl .
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetrabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetrabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated biphenyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of biphenyl quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted biphenyls depending on the nucleophile used.
Reduction: Formation of less brominated biphenyls or biphenyl itself.
Oxidation: Formation of biphenyl quinones or other oxidized derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’-Tetrabromobiphenyl
- 2,2’,5,5’-Tetrabromobiphenyl
- 2,2’,3,3’-Tetrabromobiphenyl
Uniqueness
2,2’,6,6’-Tetrabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tetrabromobiphenyls, it has distinct properties that make it particularly effective as a flame retardant and a subject of environmental and toxicological studies .
Properties
IUPAC Name |
1,3-dibromo-2-(2,6-dibromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQBVLCDNAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242676 | |
Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97038-96-5 | |
Record name | 2,2',6,6'-Tetrabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',6,6'-TETRABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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